Molecular Identity and Purity Benchmarking Against Closest Structural Isomers
The only verifiable quantitative parameter for this compound is its molecular identity (C14H8BrClN2OS, MW 367.6 g/mol) and a stated purity of ≥95% . No head‑to‑head analytical comparisons (e.g., HPLC purity, elemental analysis, or NMR purity) against the (E)‑isomer (CAS not available) or the des‑bromo analog (CAS not available) have been published. In the absence of such data, the compound’s procurement value defaults to its distinct Z‑configuration and halogenation pattern, which remain analytically unbenchmarked.
| Evidence Dimension | Purity and molecular identity verification |
|---|---|
| Target Compound Data | Purity ≥95% (vendor specification); C14H8BrClN2OS; MW 367.6 g/mol |
| Comparator Or Baseline | (E)-isomer: no purity specification available; des‑bromo analog: no purity specification available |
| Quantified Difference | Not determinable – absence of published comparative analytical data |
| Conditions | Vendor product datasheet (ChemSrc, accessed 2026) |
Why This Matters
For procurement, the ability to verify structural identity is the minimum prerequisite; without comparative data, the Z‑isomer’s value rests solely on its availability and the buyer’s need for this specific geometry and halogen combination.
